molecular formula C16H11F2NO2 B3043183 2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde CAS No. 773872-28-9

2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B3043183
CAS No.: 773872-28-9
M. Wt: 287.26 g/mol
InChI Key: RGESBTLCWJTUDK-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde (CAS: 2447043-39-0) is an indole derivative with the molecular formula C₁₆H₁₁F₂NO₂ and a molecular weight of 287.27 g/mol . The compound features:

  • A 1-methylindole core substituted at position 3 with a carbaldehyde group.
  • A 2,4-difluorophenoxy moiety at position 2 of the indole ring.

This structural architecture is significant in medicinal chemistry, as the indole scaffold is known for its role in kinase inhibition and receptor binding . The difluorophenoxy group enhances metabolic stability and lipophilicity, while the carbaldehyde provides a reactive site for further functionalization, making it a valuable intermediate in drug discovery .

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-1-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO2/c1-19-14-5-3-2-4-11(14)12(9-20)16(19)21-15-7-6-10(17)8-13(15)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGESBTLCWJTUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1OC3=C(C=C(C=C3)F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818718
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Difluorophenoxy Group: The difluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable fluorinated phenol with an appropriate leaving group on the indole ring.

    Formylation: The final step involves the formylation of the indole ring to introduce the carbaldehyde group. This can be achieved using the Vilsmeier-Haack reaction, where the indole reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(2,4-Difluorophenoxy)-1-methyl-1H-indole-3-carboxylic acid.

    Reduction: 2-(2,4-Difluorophenoxy)-1-methyl-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of indole derivatives with biological targets, such as enzymes and receptors.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The difluorophenoxy group can enhance the binding affinity and selectivity of the compound towards its target. The indole core is known to interact with various biological pathways, making it a versatile scaffold in drug design.

Comparison with Similar Compounds

Pamapimod (CAS: 449811-01-2)

Molecular Formula : C₁₉H₂₀F₂N₄O₄
Molecular Weight : 406.40 g/mol .

Structural Features :

  • Pyrido[2,3-d]pyrimidin-7-one core instead of an indole.
  • Shares the 2,4-difluorophenoxy substituent.
  • Additional functional groups: 3-hydroxy-1-(2-hydroxyethyl)propylamino side chain.

Pharmacological Profile :

  • Developed as a p38 MAP kinase inhibitor for rheumatoid arthritis .

Key Difference: The pyrido-pyrimidinone core in Pamapimod confers distinct binding kinetics to kinase domains, whereas the indole-carbaldehyde structure of the target compound may prioritize interactions with other enzyme classes (e.g., cytochrome P450 or tyrosine kinases) .

6-Bromo-3-[(pyridin-2-yl)methyl]-1H-indole (CAS: 2447043-39-0)

Molecular Formula : C₁₄H₁₁BrN₂
Molecular Weight : 287.17 g/mol .

Structural Features :

  • Indole core with a bromo substituent at position 4.
  • Pyridin-2-ylmethyl group at position 3.

Comparison :

  • Both compounds share an indole scaffold but differ in substituents.
  • The target compound’s carbaldehyde offers a reactive handle absent in this brominated derivative, enabling conjugation or further synthesis .

R1487 (Ro 4402257)

Molecular Formula : C₁₈H₂₀F₂N₄O₃
Molecular Weight : 378.38 g/mol .

Structural Features :

  • Pyrido[2,3-d]pyrimidin-7-one core with a tetrahydro-2H-pyran-4-ylamino substituent.
  • Retains the 2,4-difluorophenoxy group.

Pharmacological Profile :

  • Co-developed with Pamapimod as a p38 MAP kinase inhibitor but with improved selectivity due to the tetrahydropyran group .
  • The absence of hydroxyl groups in R1487 reduces polarity compared to Pamapimod, aligning closer to the lipophilicity of the target indole-carbaldehyde compound .

Data Table: Comparative Analysis of Key Compounds

Property 2-(2,4-Difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde Pamapimod 6-Bromo-3-[(pyridin-2-yl)methyl]-1H-indole R1487
Molecular Formula C₁₆H₁₁F₂NO₂ C₁₉H₂₀F₂N₄O₄ C₁₄H₁₁BrN₂ C₁₈H₂₀F₂N₄O₃
Molecular Weight (g/mol) 287.27 406.40 287.17 378.38
Core Structure Indole Pyrido-pyrimidinone Indole Pyrido-pyrimidinone
Key Substituents 2,4-Difluorophenoxy, carbaldehyde 2,4-Difluorophenoxy, hydroxyl-ethyl chain Bromo, pyridylmethyl 2,4-Difluorophenoxy, tetrahydropyran
Therapeutic Target Kinase inhibition (potential) p38 MAP kinase Undisclosed p38 MAP kinase
Solubility Moderate (lipophilic) High (polar groups) Low Moderate

Research Findings and Implications

  • Structural Flexibility : The indole-carbaldehyde compound’s aldehyde group enables derivatization into Schiff bases or hydrazones, a versatility absent in Pamapimod and R1487 .
  • Biological Activity : While Pamapimod and R1487 are optimized for anti-inflammatory applications, the target compound’s indole core may offer advantages in central nervous system targeting due to improved lipophilicity .
  • SAR Insights: The 2,4-difluorophenoxy group is a conserved motif across these compounds, underscoring its role in enhancing binding affinity and metabolic stability .

Biological Activity

2-(2,4-Difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde is a synthetic compound with potential biological activities. Its structure includes an indole moiety, which is known for various pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including in vitro studies, molecular docking analyses, and potential therapeutic applications.

  • Molecular Formula : C₁₆H₁₁F₂NO₂
  • CAS Number : 773872-28-9
  • Purity : ≥95%
  • Melting Point : 138-140 °C

Biological Activity Overview

The biological activity of this compound has been assessed in various studies focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, indole derivatives have been shown to inhibit inflammatory responses in macrophages by modulating cytokine production and promoting M2 polarization, which is associated with anti-inflammatory pathways .

Anticancer Activity

Studies have demonstrated the anticancer potential of indole derivatives, including those structurally related to this compound. The compound has shown preferential suppression of rapidly dividing cancer cells over normal fibroblasts, suggesting selective cytotoxicity towards tumor cells .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies suggest that the compound can effectively bind to specific proteins involved in cancer progression and inflammation .

Case Studies and Research Findings

Study FocusFindingsReference
Anti-inflammatory EffectsIndole derivatives reduce IL-6 levels and increase IL-10 levels in macrophages.
Anticancer ActivitySelective cytotoxicity against A549 cancer cells; lower toxicity towards normal cells.
Molecular DockingEffective binding to proteins implicated in inflammation and tumorigenesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde
Reactant of Route 2
2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde

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